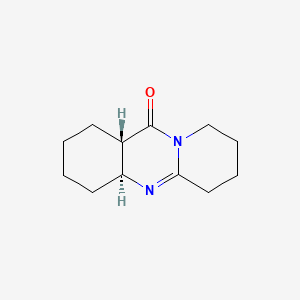
3-Diazenylquinoxalin-1(4H)-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diazenylquinoxalin-1(4H)-ol is a chemical compound belonging to the quinoxaline family, which consists of heterocyclic aromatic organic compounds Quinoxalines are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazenylquinoxalin-1(4H)-ol typically involves the diazotization of quinoxalin-1(4H)-ol followed by the introduction of the diazenyl group. The reaction conditions usually require the use of nitrous acid (HNO2) and a suitable acid catalyst under controlled temperature and pH conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale diazotization reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Diazenylquinoxalin-1(4H)-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinoxalinedione derivatives.
Reduction: Reduction reactions can produce dihydroquinoxalines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Diazenylquinoxalin-1(4H)-ol has several scientific research applications across various fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other quinoxaline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Medicine: Quinoxaline derivatives, including this compound, have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Diazenylquinoxalin-1(4H)-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound may bind to the active site of an enzyme, preventing its catalytic activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Quinoxaline
Quinoxalinedione
Dihydroquinoxaline
3,4-Dihydroquinoxalin-2-one
Propiedades
Número CAS |
67452-62-4 |
|---|---|
Fórmula molecular |
C8H8N4O |
Peso molecular |
176.18 g/mol |
Nombre IUPAC |
(4-hydroxy-1H-quinoxalin-2-yl)diazene |
InChI |
InChI=1S/C8H8N4O/c9-11-8-5-12(13)7-4-2-1-3-6(7)10-8/h1-5,9-10,13H |
Clave InChI |
GRFQPUVMYPBPTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=CN2O)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
